![molecular formula CH2ClSi2 B14693002 [(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

[(Chlorosilyl)methyl]-silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

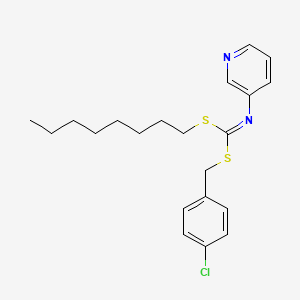

Chloro(silylmethyl)silane: is an organosilicon compound characterized by the presence of silicon-chlorine bonds. It is a member of the chlorosilane family, which are known for their reactivity and versatility in various chemical processes . This compound is used in a variety of applications, including the synthesis of other organosilicon compounds and as an intermediate in the production of silicones.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing chloro(silylmethyl)silane is through the Müller-Rochow process. In this process, silicon reacts with chloromethane under the catalytic influence of copper at temperatures between 250 and 300°C . The reaction is highly exothermic and requires careful temperature control, often achieved using a cooling jacket or inert gas addition .

Industrial Production Methods: Industrial production of chloro(silylmethyl)silane typically involves fluid bed reactors. In these reactors, a powerful stream of chloromethane is introduced at a tangent to create turbulence, preventing local overheating and ensuring efficient mixing of the catalyst . The raw silane mixture is then condensed and separated into its constituent silanes through column distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Chloro(silylmethyl)silane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction often involves hydroxyl-terminated substrates like silicon and glass.

Oxidation and Reduction: Silanes, including chloro(silylmethyl)silane, can act as reducing agents in organic synthesis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of silanol groups, while reduction reactions can produce various organosilicon compounds .

Applications De Recherche Scientifique

Chloro(silylmethyl)silane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of chloro(silylmethyl)silane involves its reactivity with various substrates. The silicon-chlorine bond is highly reactive, allowing the compound to participate in a range of chemical reactions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new silicon-containing compound . The compound’s reactivity is influenced by the presence of the silicon-chlorine bond, which can be targeted by various reagents .

Comparaison Avec Des Composés Similaires

- Chlorotrimethylsilane

- Dichlorodimethylsilane

- Trichlorosilane

Comparison: Chloro(silylmethyl)silane is unique due to its specific structure and reactivity. Compared to chlorotrimethylsilane and dichlorodimethylsilane, chloro(silylmethyl)silane has a different reactivity profile, making it suitable for specific applications in organic synthesis and industrial processes . Trichlorosilane, on the other hand, is more commonly used in the production of high-purity silicon for the semiconductor industry .

Chloro(silylmethyl)silane’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Propriétés

Formule moléculaire |

CH2ClSi2 |

|---|---|

Poids moléculaire |

105.65 g/mol |

InChI |

InChI=1S/CH2ClSi2/c2-4-1-3/h1H2 |

Clé InChI |

SABUMVIWTDSERA-UHFFFAOYSA-N |

SMILES canonique |

C([Si])[Si]Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)

![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)